![molecular formula C18H14ClN5OS B2552215 1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 904817-53-4](/img/structure/B2552215.png)
1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of triazole compounds often involves multi-step reactions starting from simple aromatic amines. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process beginning with 4-chlorobenzenamine. The reaction conditions were optimized to a temperature of 78°C and a reaction time of 8 hours, with a molar ratio of triazole ester to ethylenediamine of 1:25, resulting in a high yield of 88% . Similarly, the synthesis of related compounds, such as (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, utilized the click chemistry approach, specifically a 1,3-dipolar cycloaddition reaction, to achieve the desired product .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex and is often elucidated using various characterization techniques. For example, the compound (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was characterized by infrared spectroscopy and mass spectrometry. X-ray powder diffraction studies revealed that it crystallized in an orthorhombic system with specific unit-cell parameters and belonged to the P2221 space group . This level of detail in molecular structure analysis is crucial for understanding the physical and chemical properties of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole compounds can be quite varied. In the case of the compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, the synthesis involved a condensation reaction between 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene and 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . These reactions highlight the complexity and specificity required in synthesizing such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structures. For instance, the crystalline form, as determined by X-ray diffraction, can influence the compound's solubility and stability . The presence of various functional groups, such as chloro, methyl, and trifluoromethyl, can affect the compound's reactivity and interaction with biological targets, as seen in the antitumor activity of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide against A549 and BGC-823 cancer cell lines .
Scientific Research Applications
Antitumor Activity
Compounds with structural features similar to "1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide" have been explored for their antitumor properties. For example, derivatives of imidazotetrazines, which share a similar heterocyclic core with triazole carboxamides, have shown curative activity against leukemia, suggesting the potential of triazole derivatives in cancer treatment M. Stevens et al., 1984.
Anticancer Agents
Thiazole and 1,3,4-thiadiazole derivatives, which are structurally related to the queried compound through the presence of heterocyclic and thiocyanate motifs, have been reported to possess potent anticancer activities. These findings indicate the potential of compounds with similar structural features for the development of new anticancer agents S. M. Gomha et al., 2017.
Antimicrobial Activities
New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the utility of triazole core structures in developing antimicrobial agents. This research suggests that compounds with a 1,2,4-triazole core, similar to the compound , could be explored for their potential antimicrobial properties H. Bektaş et al., 2007.
Antibiofilm Properties
Thiourea derivatives have been synthesized and characterized for their interactions with bacterial cells, showing significant anti-pathogenic activity, especially against biofilm-forming strains such as Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential application of compounds with thiourea functionalities in combating microbial biofilms Carmen Limban et al., 2011.
properties
IUPAC Name |
[4-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]phenyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-11-3-8-15(19)16(9-11)24-12(2)17(22-23-24)18(25)21-13-4-6-14(7-5-13)26-10-20/h3-9H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCLEJFTBHMIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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